Bleomycine A5

Vue d'ensemble

Description

Electronic Structure of Activated Bleomycin

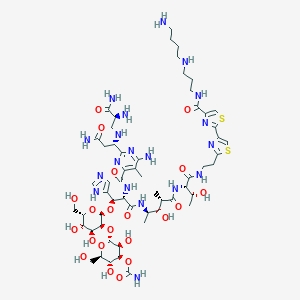

Bleomycin A5 is a glycopeptide antibiotic with clinical applications in anticancer therapy. It is produced by the fungus Streptomyces verticillus and exhibits its highest activity when complexed with iron, specifically as a low-spin Fe(III) complex. The activated form of the drug, ABLM, is a ferric hydroperoxide complex that plays a crucial role in the reaction cycle leading to DNA radical formation and cleavage. Detailed spectroscopic and theoretical studies have provided insights into the electronic structure of both the ferric form of the drug and its activated form, contributing to our understanding of its mechanism of action .

Synthesis and Carbohydrate Moiety Role

The solid-phase synthesis of bleomycin A5 and its monosaccharide analogues has been explored to understand the role of the carbohydrate moiety in RNA cleavage. By incorporating different monosaccharides in place of the usual disaccharide, researchers have been able to study the impact of these modifications on the drug's ability to cleave RNA. This approach has not only advanced the mechanistic studies of bleomycin but also provided a more efficient method for synthesizing bleomycin A5 and its analogues .

Signal Transduction Pathways in Apoptosis Induction

Bleomycin A5's apoptotic effects on tumor cells have been linked to the modulation of signal transduction pathways. In an oral cancer cell line, bleomycin A5 treatment resulted in DNA fragmentation and nuclear changes indicative of apoptosis. This effect was associated with the activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases (ERK) activities. The study suggests that JNK plays a positive role in apoptosis, while ERK may protect against cell death. Furthermore, combining bleomycin A5 with a MEK inhibitor enhanced apoptosis, revealing potential therapeutic opportunities .

Mitochondrial Dynamics and Apoptosis

In the context of nasal polyps, bleomycin A5 has been shown to induce apoptosis in fibroblasts derived from nasal polyp tissue. The drug's effect on mitochondrial dynamics was studied, revealing that bleomycin A5 treatment led to mitochondrial-mediated apoptosis. Specifically, bleomycin A5 suppressed the activity of dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission, suggesting a novel mechanism by which bleomycin A5 induces apoptosis .

DNA Target Cleavage

Bleomycin A5 has been coupled to oligonucleotides to achieve site-specific cleavage of DNA targets. This method involves the reaction of an amino group of bleomycin A5 with the 5'-phosphate group of oligonucleotides, resulting in the formation of bleomycin A5 oligonucleotide derivatives. These derivatives have been shown to cleave DNA in a site-specific manner, which is determined by the oligonucleotide part of the compound .

Inhibition of Lethality and Therapeutic Implications

The lethality of bleomycin A5 in mouse fibroblasts has been compared with other bleomycin derivatives. Bleomycin A5 was found to be the most toxic among the tested derivatives. Interestingly, the compound hirudonine was able to specifically inhibit the lethal effects of bleomycin A5 in mouse fibroblasts, suggesting a potential therapeutic approach to mitigate the drug's toxicity .

Solid-Phase Synthesis and DNA Relaxation

The solid-phase synthesis of deglycobleomycin A5 analogues has been achieved, leading to products that can relax supercoiled plasmid DNA similarly to natural bleomycin A5. This synthesis method represents an important step in the development of bleomycin analogues with potential therapeutic applications .

Uptake Mechanisms and Resistance

The human carnitine transporter SLC22A16 has been implicated in the uptake of bleomycin A5 and polyamines. Cells with high expression of this transporter are more sensitive to bleomycin A5, whereas cells with low or undetectable expression show resistance. This finding highlights the importance of drug uptake mechanisms in the efficacy of bleomycin A5 and suggests that modulating the expression of SLC22A16 could influence the drug's therapeutic effects .

Therapeutic Efficacy and Toxicity

The therapeutic efficacy of bleomycin, including bleomycin A5, is limited by the development of lung fibrosis. Understanding the mechanisms of DNA damage mediated by bleomycin and its cofactors is crucial for improving its therapeutic index. Research efforts are directed towards developing more potent and less toxic derivatives of bleomycin .

Antitumor Activity and DNA Interaction

A series of amino acid and peptide derivatives of bleomycin A5 have been synthesized, showing significant antitumor activities and enhanced DNA cleavage capabilities compared to bleomycin A5. These derivatives have also demonstrated improved DNA binding properties, which may contribute to their increased antitumor efficacy .

Applications De Recherche Scientifique

Traitement du cancer

La Bleomycine A5 est largement utilisée comme antibiotique glycoprotéique antinéoplasique dans la recherche sur le cancer. Elle fait partie du complexe de Bleomycine et s'est avérée efficace dans le traitement de divers types de cancers grâce à sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose .

Induction de dommages à l'ADN

Ce composé est connu pour sa capacité à se lier à l'ADN et à induire la formation de lésions toxiques de l'ADN, ce qui est crucial pour son effet antitumoral. Les lésions sont formées via un complexe réactif radicalaire libre .

Analyse de la voie de cytotoxicité

La this compound partage une voie de cytotoxicité avec la Pingyangmycine, un autre médicament anticancéreux. Des études ont montré que les deux médicaments dépendent des transporteurs ou des récepteurs d'endocytose pour pénétrer dans les cellules, ce qui est essentiel pour leur action thérapeutique .

Induction de la sénescence

La recherche a indiqué que la this compound peut induire la sénescence, un état d'arrêt permanent du cycle cellulaire qui peut contribuer au vieillissement et au développement de maladies liées à l'âge .

Inhibition de la réparation de l'ADN

Des études mécanistiques ont révélé que la this compound peut conduire à une inhibition transcriptionnelle de Rad51, une protéine clé dans la voie de réparation par recombinaison homologue. Cette inhibition peut résulter de l'épuisement d'E2F1 et contribue aux effets du médicament sur la réparation des cassures double brin de l'ADN et la sénescence .

Mécanisme D'action

Target of Action

Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of Bleomycin A5 are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .

Mode of Action

It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .

Biochemical Pathways

Bleomycin A5 affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .

Pharmacokinetics

Bleomycin A5, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .

Result of Action

The anticancer activities of Bleomycin A5 rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

The efficacy and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of Bleomycin A5 in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of Bleomycin A5 .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .

Cellular Effects

Bleomycin A5 has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .

Molecular Mechanism

The molecular mechanism of action of Bleomycin A5 involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors

Transport and Distribution

Bleomycin A5 is transported and distributed within cells and tissues through transporters or endocytosis receptors

Propriétés

IUPAC Name |

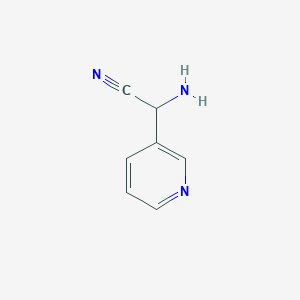

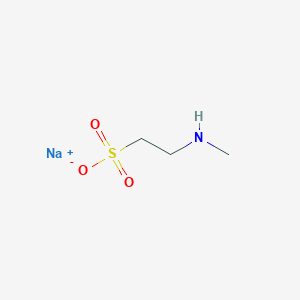

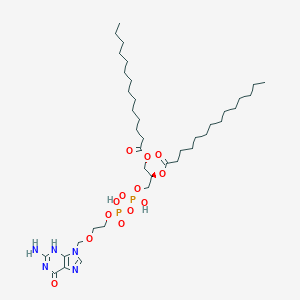

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOAUOAXCQAEMW-UTXKDXHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H89N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11116-32-8 | |

| Record name | Bleomycinamide, N1-[3-[(4-aminobutyl)amino]propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

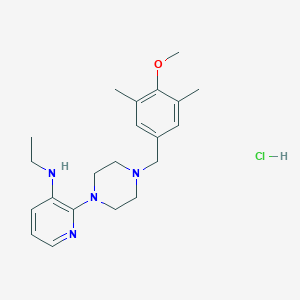

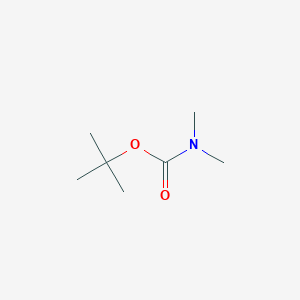

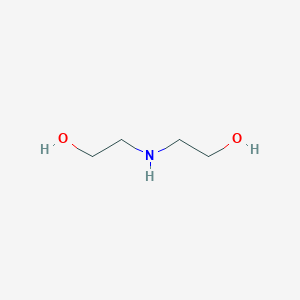

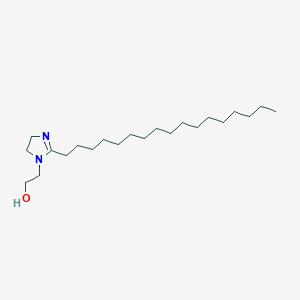

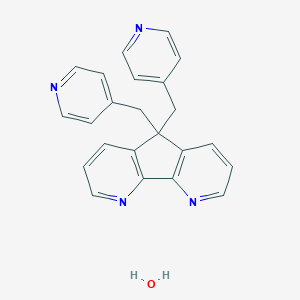

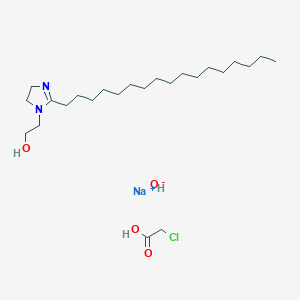

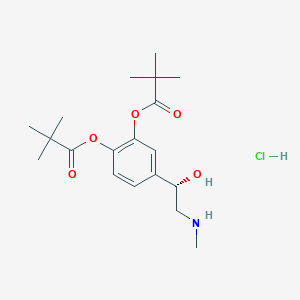

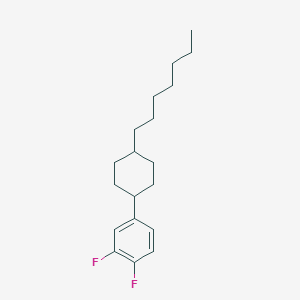

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)

![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)